N-(2-methylcyclohexyl)-N-[(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)methyl]amine
Overview
Description
N-(2-methylcyclohexyl)-N-[(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)methyl]amine: is a complex organic compound that belongs to the class of amines This compound is characterized by its unique structure, which includes a cyclohexyl ring substituted with a methyl group and a tetrahydroquinoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methylcyclohexyl)-N-[(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)methyl]amine typically involves multi-step organic reactions. One common method starts with the preparation of the 2-methylcyclohexylamine, which is then reacted with 1-methyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride in an appropriate solvent like methanol or ethanol.
Industrial Production Methods
For industrial-scale production, the process may be optimized to improve yield and purity. This could involve the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. Additionally, purification steps such as recrystallization or chromatography may be employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-(2-methylcyclohexyl)-N-[(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)methyl]amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the compound into its corresponding amine derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Amine derivatives.
Substitution: Alkylated or acylated amine products.
Scientific Research Applications
N-(2-methylcyclohexyl)-N-[(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)methyl]amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties, including potential use as a therapeutic agent.
Industry: Utilized in the development of novel materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism by which N-(2-methylcyclohexyl)-N-[(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)methyl]amine exerts its effects involves its interaction with specific molecular targets. The compound may act as an agonist or antagonist at certain receptors, modulating their activity. The pathways involved could include signal transduction mechanisms that lead to changes in cellular responses.
Comparison with Similar Compounds
Similar Compounds
- N-(2-methylcyclohexyl)-N-[(1-methyl-1,2,3,4-tetrahydroisoquinolin-6-yl)methyl]amine
- N-(2-methylcyclohexyl)-N-[(1-methyl-1,2,3,4-tetrahydroquinolin-5-yl)methyl]amine
Uniqueness
N-(2-methylcyclohexyl)-N-[(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)methyl]amine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its combination of a cyclohexyl ring and a tetrahydroquinoline moiety makes it a valuable compound for various applications, distinguishing it from other similar compounds.
Properties
IUPAC Name |
2-methyl-N-[(1-methyl-3,4-dihydro-2H-quinolin-6-yl)methyl]cyclohexan-1-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2/c1-14-6-3-4-8-17(14)19-13-15-9-10-18-16(12-15)7-5-11-20(18)2/h9-10,12,14,17,19H,3-8,11,13H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWEZLJIYECUTNZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCC1NCC2=CC3=C(C=C2)N(CCC3)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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